molecular formula C7H14ClNO2 B13489796 1-Ethylpyrrolidine-2-carboxylic acid hydrochloride

1-Ethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13489796
M. Wt: 179.64 g/mol
InChI Key: UBUGOZFEGIKNLN-UHFFFAOYSA-N
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Description

1-Ethylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethylpyrrolidine-2-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-ethylpyrrolidine with chloroacetic acid under basic conditions to form the corresponding carboxylic acid. The carboxylic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, affecting their activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrrolidine-2-carboxylic acid hydrochloride
  • 1-Propylpyrrolidine-2-carboxylic acid hydrochloride
  • 1-Butylpyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

1-Ethylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific ethyl substitution on the pyrrolidine ring, which can influence its chemical reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl substitutions.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

1-ethylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-2-8-5-3-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H

InChI Key

UBUGOZFEGIKNLN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C(=O)O.Cl

Origin of Product

United States

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